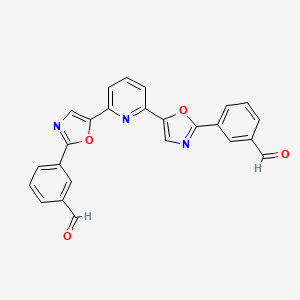![molecular formula C11H6Br2N2O B12882725 [(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-74-8](/img/structure/B12882725.png)
[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5,7-Dibromoquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H6Br2N2O It is characterized by the presence of a quinoline ring substituted with bromine atoms at positions 5 and 7, and an acetonitrile group attached via an oxygen atom at position 8
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5,7-Dibromoquinolin-8-yl)oxy)acetonitrile typically involves the bromination of quinoline derivatives followed by nucleophilic substitution reactions. One common method includes the following steps:
Bromination: Quinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at positions 5 and 7.
Nucleophilic Substitution: The dibromoquinoline is then reacted with acetonitrile in the presence of a base such as potassium carbonate or sodium hydride to form the desired product.
Industrial Production Methods: Industrial production of 2-((5,7-Dibromoquinolin-8-yl)oxy)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The bromine atoms in the quinoline ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a suitable solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-((5,7-Dibromoquinolin-8-yl)oxy)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 2-((5,7-Dibromoquinolin-8-yl)oxy)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atoms and the nitrile group can interact with various molecular targets, influencing the compound’s binding affinity and specificity.
相似化合物的比较
- 2-((5,7-Dibromoquinolin-8-yl)oxy)acetic acid hydrazide
- 2-((5,7-Dibromoquinolin-8-yl)oxy)-N-(2-methoxyphenyl)acetamide
Comparison:
- 2-((5,7-Dibromoquinolin-8-yl)oxy)acetic acid hydrazide: This compound has a hydrazide group instead of a nitrile group, which may alter its reactivity and biological activity.
- 2-((5,7-Dibromoquinolin-8-yl)oxy)-N-(2-methoxyphenyl)acetamide: The presence of a methoxyphenyl group introduces additional steric and electronic effects, potentially affecting its chemical behavior and applications.
属性
CAS 编号 |
88757-74-8 |
|---|---|
分子式 |
C11H6Br2N2O |
分子量 |
341.99 g/mol |
IUPAC 名称 |
2-(5,7-dibromoquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6Br2N2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2 |
InChI 键 |
WNUHGCPTSRTWRF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OCC#N)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


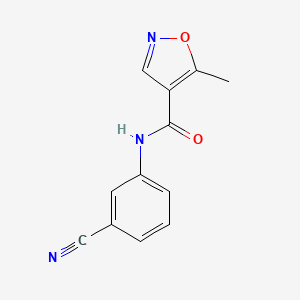

![(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B12882661.png)
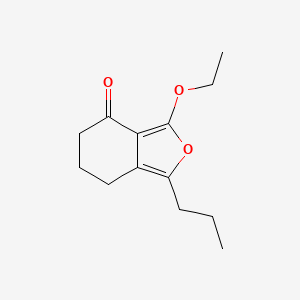
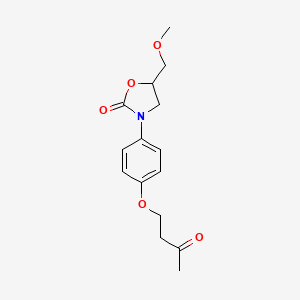
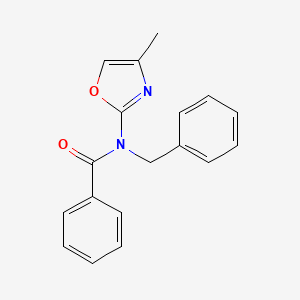


![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-benzoylbenzamide](/img/structure/B12882702.png)
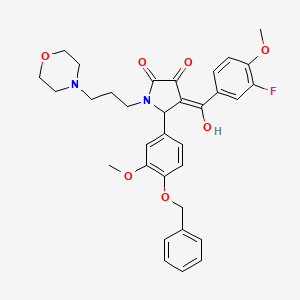

![4-Quinolinamine, 7-chloro-N-[5-(4-morpholinyl)-8-isoquinolinyl]-](/img/structure/B12882712.png)
